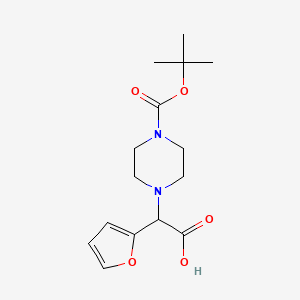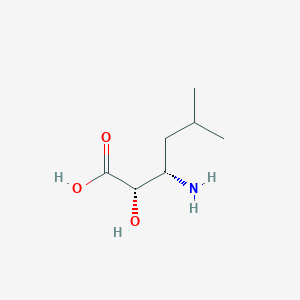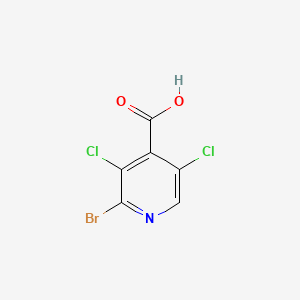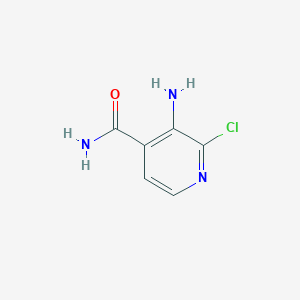![molecular formula C13H7ClO2S B1272089 1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid CAS No. 85589-69-1](/img/structure/B1272089.png)
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid (CNTCA) is a chemical compound that is often used in synthetic organic chemistry for its wide range of applications. It is a colorless solid that is soluble in most organic solvents. This compound has been studied extensively for its potential uses in the synthesis of various organic molecules, as well as its ability to act as a catalyst for various reactions.
Applications De Recherche Scientifique
Antimicrobial Activity
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid derivatives show potential in antimicrobial applications. El-Gaby et al. (2002) synthesized thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, indicating their possible antimicrobial uses (El-Gaby, Micky, Taha, & El-Sharief, 2002). Similarly, Kathiravan, Venugopal, and Muthukumaran (2017) synthesized novel arylidene derivatives of benzo[b]-thiophene-2-carboxylic acid, showing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan, Venugopal, & Muthukumaran, 2017).
Luminescence Sensing and Pesticide Removal
In the field of environmental science, Zhao et al. (2017) demonstrated the use of thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal. They indicated the efficiency of these compounds in detecting and removing environmental contaminants (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Solar Cell Applications
Aïch, Lu, Beaupré, Leclerc, and Tao (2012) explored the use of 1-chloronaphthalene and related compounds in solar cell applications. They achieved a power conversion efficiency of 7.1% in bulk heterojunction solar cells using these compounds, suggesting their potential in photovoltaic technologies (Aïch, Lu, Beaupré, Leclerc, & Tao, 2012).
Nanomorphology Control in Solar Cells
Similarly, Nagarjuna, Bagui, Gupta, and Singh (2017) investigated the use of chloronaphthalene derivatives in organic solar cells. Their research led to an increase in power conversion efficiency, highlighting the importance of these compounds in solar energy technology (Nagarjuna, Bagui, Gupta, & Singh, 2017).
Dye-Sensitized Solar Cells
In the realm of dye-sensitized solar cells, Saji, Zong, and Pyo (2010) synthesized poly(thieno[3,4-b]thiophene-2-carboxylic acid) showing near-infrared absorption. This compound was used in dye-sensitized solar cells, indicating its potential in solar energy applications (Saji, Zong, & Pyo, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-chlorobenzo[e][1]benzothiole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO2S/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJKVJFNLILQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377288 |
Source


|
| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85589-69-1 |
Source


|
| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)










